2,4,5-Trimethoxybenzene-1-sulfonyl chloride
Overview
Description
2,4,5-Trimethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C9H11ClO5S . It is a derivative of benzenesulfonyl chloride, with three methoxy groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethoxybenzenesulfonyl chloride consists of a benzene ring with three methoxy groups (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached . The InChI code for this compound is 1S/C9H11ClO5S/c1-13-6-4-8(15-3)9(16(10,11)12)5-7(6)14-2/h4-5H,1-3H3 .Physical and Chemical Properties Analysis
The molecular weight of 2,4,5-Trimethoxybenzenesulfonyl chloride is 266.70 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .Scientific Research Applications
Synthesis and Structure Studies
- 2,4,5-Trimethylbenzenesulfonic acid dihydrate, a structurally related compound, has been studied for its crystal and molecular structures, revealing insights into its hydrogen bond network and proton conductivity. This research contributes to the understanding of molecular interactions and conductivity mechanisms in similar compounds (Pisareva et al., 2018).
Chemical Transformations and Synthesis
- Polymer-supported benzenesulfonamides, prepared using related sulfonyl chlorides, have been used in various chemical transformations. These transformations include rearrangements to yield diverse privileged scaffolds, highlighting the utility of such compounds in complex chemical syntheses (Fülöpová & Soural, 2015).
Activation for Biological Attachment
- Compounds like 4-Fluorobenzenesulfonyl chloride have been used for activating hydroxyl groups of polymeric carriers. This process enables the covalent attachment of biological substances to solid supports, demonstrating the applicability of similar sulfonyl chlorides in biotechnological applications (Chang et al., 1992).
Mechanism of Action
While the mechanism of action for 2,4,5-Trimethoxybenzenesulfonyl chloride is not explicitly mentioned, sulfonamide drugs, which have a similar sulfonyl group, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Properties
IUPAC Name |
2,4,5-trimethoxybenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO5S/c1-13-6-4-8(15-3)9(16(10,11)12)5-7(6)14-2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFOYENWQJZHKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80525084 | |
Record name | 2,4,5-Trimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85477-01-6 | |
Record name | 2,4,5-Trimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.